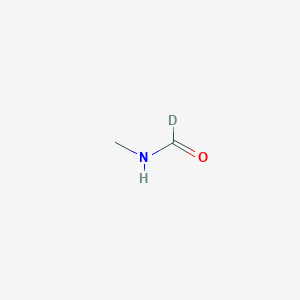
N-Methylform-D1-amide
Overview
Description
N-Methylform-D1-amide is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 60.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Methylform-D1-amide is a compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is a derivative of formamide, characterized by the presence of a methyl group attached to the nitrogen atom. The synthesis of this compound typically involves the reaction of formic acid with methylamine, resulting in a stable amide structure.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antifungal and antibacterial properties. Studies indicate that this compound exhibits significant inhibitory effects against a range of pathogens.
Antifungal Activity
Research has demonstrated that this compound possesses antifungal properties, particularly against Phomopsis species. The compound was tested for its efficacy in inhibiting fungal growth, with results indicating an EC50 value that outperformed several commercial antifungal agents.
| Fungal Strain | EC50 (µg/mL) | Control Agent EC50 (µg/mL) |
|---|---|---|
| Phomopsis sp. | 16.9 | Azoxystrobin (50.7) |
| Botrytis dothidea | 37.9 | Azoxystrobin (45.1) |
| C. gloeosporioides | 67.9 | Azoxystrobin (72.8) |
These results suggest that this compound can be an effective alternative to existing antifungal treatments.
The mechanism through which this compound exerts its antifungal effects involves the disruption of cellular integrity in fungi. Studies have shown that treatment with this compound leads to increased levels of malondialdehyde, indicating oxidative stress and damage to cell membranes .
Case Studies
Several case studies have been conducted to further investigate the biological activity of this compound:
- In Vitro Antifungal Activity : A study focused on the efficacy of this compound against various fungal strains demonstrated its potential as a viable antifungal agent. The results indicated significant growth inhibition across multiple strains, establishing a basis for further clinical exploration .
- Cellular Response Analysis : Research involving MCF-7 breast cancer cells exposed to mixtures containing this compound revealed alterations in metabolic pathways associated with cell proliferation and oxidative stress. The findings suggest that this compound may influence cancer cell behavior through similar mechanisms observed in fungal cells .
- Comparative Studies : Comparative analyses with other derivatives have illustrated that modifications in the chemical structure of this compound can enhance its biological activity, particularly regarding membrane permeability and cellular uptake .
Properties
IUPAC Name |
1-deuterio-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHXGZTWNVVOU-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details























Synthesis routes and methods III
Procedure details





















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














